This group reacts with azide-containing molecules or biomolecules through a strain-promoted click reaction []. This reaction is specific and efficient, and it occurs under mild physiological conditions without the need for additional catalysts [, ].
This group can be used to form amide bonds with amine-containing molecules [, ]. This reaction typically requires an activator molecule [].
These features make DBCO-PEG4-acid useful for attaching various molecules to biomolecules like proteins, antibodies, and peptides [, , ]. Here are some specific applications in scientific research:
DBCO-PEG4-acid can be used to create drug conjugates, where a therapeutic drug is linked to a targeting molecule. The DBCO group can then be used to attach the drug conjugate to a specific cell type that expresses azide groups on its surface [].
DBCO-PEG4-acid is being explored as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are molecules designed to degrade specific proteins within a cell. The DBCO group in DBCO-PEG4-acid could be used to link a targeting molecule to a molecule that recruits cellular machinery to degrade the protein of interest [].
DBCO-PEG4-acid can be used to immobilize biomolecules onto surfaces for various applications, such as biosensors and diagnostics [].
DBCO-PEG4-acid is a synthetic molecule designed to covalently attach two different biomolecules. It consists of three key components [, ]:
The significance of DBCO-PEG4-acid lies in its ability to efficiently and selectively link various biomolecules for diverse applications in life sciences research, such as drug development, protein engineering, and bioimaging [].
DBCO-PEG4-acid has a complex structure with several key features [, ]:
DBCO-PEG4-acid participates in two key reactions in bioconjugation:
Balanced chemical equation for SPAAC reaction:
DBCO-PEG4-acid + N3-Biomolecule -> DBCO-PEG4-Triazole-Biomolecule
Balanced chemical equation (general for amide bond formation):
R-COOH + H2N-Biomolecule + Coupling Agent -> R-CO-NH-Biomolecule + Byproducts
DBCO-PEG4-acid acts as a bridge between two biomolecules. The DBCO group covalently links to an azide-tagged biomolecule via SPAAC. The PEG spacer provides flexibility and reduces aggregation, while the carboxylic acid allows further conjugation with amine-containing biomolecules [, ]. This enables the creation of complex bioconjugates for various research applications.